molecular formula C7H10N2O2 B14249946 1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate CAS No. 442164-15-0

1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate

Katalognummer: B14249946
CAS-Nummer: 442164-15-0
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: HSSGXKXIDSIVOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a ketone, and an enolate moiety within its molecular framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 3,3-dimethyl-2-butanone with nitrous acid under acidic conditions to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate has diverse applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Another diazonium compound with similar reactivity.

    1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate: Shares structural similarities but differs in specific functional groups.

Uniqueness

This compound is unique due to its specific combination of a diazonium group, ketone, and enolate moiety

Eigenschaften

CAS-Nummer

442164-15-0

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

1-diazo-3,3-dimethylpentane-2,4-dione

InChI

InChI=1S/C7H10N2O2/c1-5(10)7(2,3)6(11)4-9-8/h4H,1-3H3

InChI-Schlüssel

HSSGXKXIDSIVOI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C)(C)C(=O)C=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.